

A Technical Guide to Bdpc Hydrochloride: A Potent μ -Opioid Receptor Agonist

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Compound of Interest

Compound Name: *Bdpc hydrochloride*

Cat. No.: *B15187958*

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Introduction

Bdpc hydrochloride, also known as Bromadol hydrochloride, is a potent synthetic opioid agonist with high affinity and efficacy for the μ -opioid receptor (MOR). Its chemical structure, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol hydrochloride, distinguishes it as a member of the arylcyclohexylamine class of compounds. This technical guide provides a comprehensive overview of the key chemical identifiers, pharmacological data, relevant experimental protocols, and the primary signaling pathway associated with **Bdpc hydrochloride**. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided to support further research and development.

Core Chemical and Pharmacological Data

Bdpc hydrochloride is a valuable research tool for investigating the μ -opioid receptor system. Below is a summary of its key identifiers and reported pharmacological data.

| Parameter | Value | Reference |
|--|--|-----------|
| CAS Number | 70895-01-1 | N/A |
| InChI Key | UOEMILZBKFSGOB-UHFFFAOYSA-N | N/A |
| Molecular Formula | C22H29BrClNO | N/A |
| Molecular Weight | 438.8 g/mol | N/A |
| IUPAC Name | 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride | N/A |
| Binding Affinity (K _i) for μ -opioid receptor | 1.49 nM | N/A |
| IC ₅₀ ([³ H]naloxone competition assay) | 0.8 nM | N/A |
| Functional Activity | Potent μ -opioid receptor agonist with high efficacy in β -arrestin2 recruitment. The trans-isomer is noted to be significantly more potent than the cis-isomer. | N/A |

Experimental Protocols

The following sections detail standardized experimental protocols relevant to the characterization of μ -opioid receptor agonists like **Bdpc hydrochloride**.

Radioligand Binding Assay for μ -Opioid Receptor Affinity

This protocol is designed to determine the binding affinity (K_i) of **Bdpc hydrochloride** for the μ -opioid receptor through competitive displacement of a radiolabeled ligand.

Materials:

- Membrane homogenates from cells expressing the human μ -opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells)
- Radioligand: [3H]DAMGO (a selective μ -opioid agonist)
- Non-specific binding control: Naloxone (10 μ M)
- Assay buffer: 50 mM Tris-HCl, pH 7.4
- **Bdpc hydrochloride** stock solution and serial dilutions
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail and liquid scintillation counter

Procedure:

- Prepare assay tubes containing assay buffer, radioligand (at a concentration near its K_d), and either vehicle, non-specific binding control, or a concentration of **Bdpc hydrochloride**.
- Add the cell membrane preparation to initiate the binding reaction.
- Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
- Calculate the specific binding at each concentration of **Bdpc hydrochloride** by subtracting the non-specific binding from the total binding.

- Determine the IC₅₀ value (the concentration of **Bdpc hydrochloride** that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Functional Assay for μ -Opioid Receptor Agonism

This protocol measures the functional potency (EC₅₀) of **Bdpc hydrochloride** by quantifying the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the μ -opioid receptor.

Materials:

- CHO or HEK293 cells stably expressing the human μ -opioid receptor
- Assay medium (e.g., DMEM with 0.1% BSA)
- Forskolin (a direct activator of adenylyl cyclase)
- **Bdpc hydrochloride** stock solution and serial dilutions
- cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
- Cell lysis buffer (provided with the cAMP kit)

Procedure:

- Plate the cells in a suitable microplate format (e.g., 96-well or 384-well) and allow them to adhere overnight.
- Remove the culture medium and replace it with assay medium.
- Pre-incubate the cells with various concentrations of **Bdpc hydrochloride** for a short period (e.g., 15 minutes).
- Stimulate the cells with a fixed concentration of forskolin (e.g., 10 μ M) to induce cAMP production and incubate for a defined time (e.g., 30 minutes).

- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP levels using the detection reagents provided in the kit and a suitable plate reader.
- Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of **Bdpc hydrochloride**.
- Determine the EC50 value (the concentration of **Bdpc hydrochloride** that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.

In Vivo Hot-Plate Analgesia Assay

This protocol assesses the analgesic efficacy of **Bdpc hydrochloride** in a rodent model of thermal pain.

Materials:

- Male Sprague-Dawley rats or CD-1 mice
- Hot-plate apparatus maintained at a constant temperature (e.g., $55 \pm 0.5^{\circ}\text{C}$)
- **Bdpc hydrochloride** solution for administration (e.g., subcutaneous or intraperitoneal)
- Vehicle control (e.g., saline)
- Positive control (e.g., morphine)
- Timer

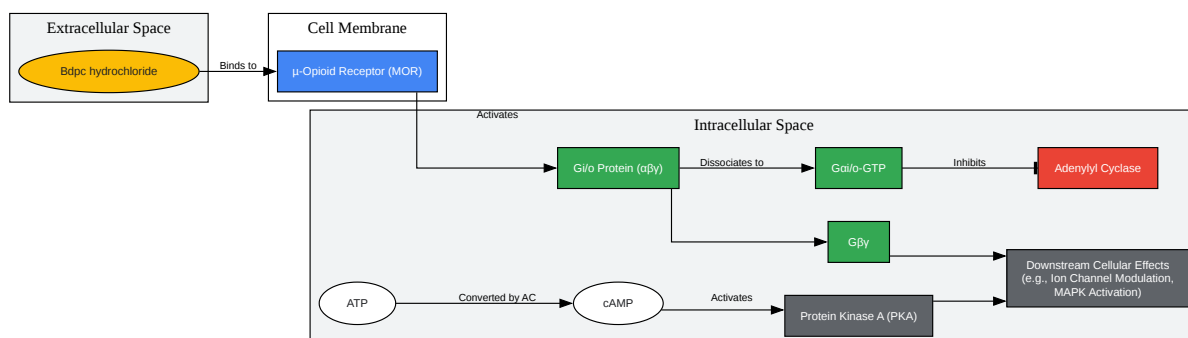
Procedure:

- Acclimatize the animals to the testing room and handling procedures.
- Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

- Administer different doses of **Bdpc hydrochloride**, vehicle, or the positive control to separate groups of animals.
- At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each animal back on the hot plate and record the latency to the nociceptive response.
- Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: $\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ time} - Baseline\text{ latency})] \times 100$.
- Construct a dose-response curve at the time of peak effect and determine the ED50 value (the dose of **Bdpc hydrochloride** that produces a 50% analgesic effect) using a suitable statistical method.

Signaling Pathway and Experimental Workflow

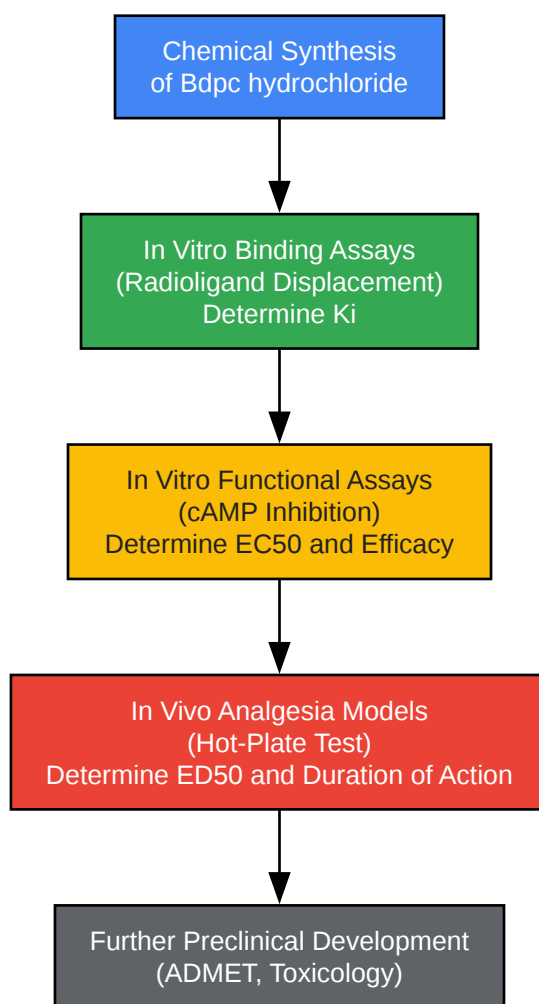
Activation of the μ -opioid receptor by an agonist like **Bdpc hydrochloride** initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory G proteins (G_i/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This is a key mechanism underlying the analgesic and other central effects of opioids.



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Caption: μ -Opioid Receptor Signaling Pathway.

The workflow for characterizing a novel μ -opioid receptor agonist typically follows a logical progression from in vitro to in vivo studies.



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Caption: Experimental Workflow for Agonist Characterization.

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